1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- is a complex organic compound with a molecular formula of C16H21N5O5S and a molecular weight of 395.4 g/mol . This compound is characterized by its unique structure, which includes a benzenediamine core substituted with nitro groups and a dimethylaminomethyl-furanyl moiety.
Vorbereitungsmethoden
The synthesis of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- involves multiple steps. The general synthetic route includes:
Formation of the benzenediamine core: This is typically achieved through nitration of benzene followed by reduction to form the diamine.
Introduction of the nitro groups: This step involves nitration reactions under controlled conditions to introduce nitro groups at specific positions on the benzene ring.
Attachment of the dimethylaminomethyl-furanyl moiety: This involves a series of substitution reactions where the furanyl group is introduced, followed by the attachment of the dimethylaminomethyl group.
Thioether formation: The final step involves the formation of the thioether linkage, connecting the furanyl moiety to the benzenediamine core.
Analyse Chemischer Reaktionen
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Thioether cleavage: The thioether linkage can be cleaved under specific conditions, leading to the formation of separate benzenediamine and furanyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The dimethylaminomethyl-furanyl moiety can also interact with specific receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- can be compared with other similar compounds, such as:
1,3-Benzenediamine, 2-methyl-: This compound has a similar benzenediamine core but lacks the nitro groups and the furanyl moiety.
1,3-Benzenediamine, 5-nitro-: This compound has a nitro group at a different position and lacks the additional substituents.
1,4-Benzenediamine, N,N-dimethyl-: This compound has a different substitution pattern on the benzene ring and lacks the nitro groups.
Eigenschaften
CAS-Nummer |
142744-18-1 |
---|---|
Molekularformel |
C17H23N5O5S |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-4,6-dinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C17H23N5O5S/c1-18-14-8-15(17(22(25)26)9-16(14)21(23)24)19-6-7-28-11-13-5-4-12(27-13)10-20(2)3/h4-5,8-9,18-19H,6-7,10-11H2,1-3H3 |
InChI-Schlüssel |
GUSIEDDJDIMRDC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.